1H-インダゾール-1-アミン

概要

説明

1H-Indazol-1-amine is a heterocyclic compound . It is an important part of many natural products and marketed drugs . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazole includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

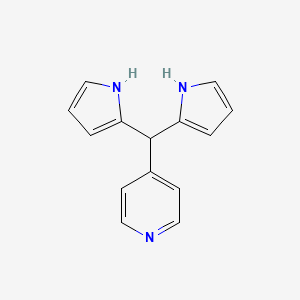

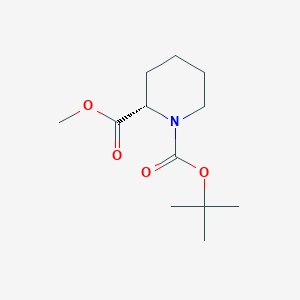

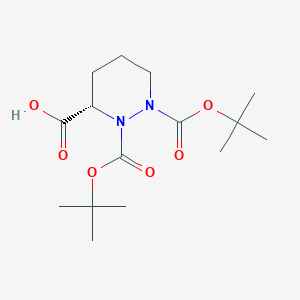

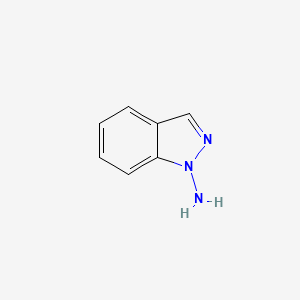

The molecular structure of 1H-Indazol-1-amine consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazol-1-amine include N–N bond formation employing oxygen as the terminal oxidant . A new practical synthesis of 1H-indazole is presented .

科学的研究の応用

抗がん活性

1H-インダゾール-1-アミン: 誘導体は、白血病、非小細胞肺がん、大腸がんなど、さまざまな癌細胞株に対する抗増殖活性を評価されています。 これらの化合物は、腫瘍の増殖と増殖を阻害する可能性を示しています .

降圧特性

インダゾール化合物は、高血圧治療の可能性についても調査されています。 その独特の構造により、降圧剤として作用し、治療介入の新しい道を開きます .

抗うつ作用

インダゾールの構造モチーフは、抗うつ作用を持ついくつかの市販薬に見られます。 1H-インダゾール-1-アミンの研究は、うつ病の新しい治療法の開発につながる可能性があります .

抗炎症作用

これらの化合物は、関節炎やその他の炎症性疾患などの治療に役立つ可能性のある抗炎症能力について研究されています .

抗菌アプリケーション

1H-インダゾール-1-アミン: 誘導体は抗菌活性を示し、耐性菌株に対抗する新しい抗生物質の開発候補となっています .

酵素阻害

1H-インダゾール-1-アミンの一部の誘導体は、細胞分裂と成長に役割を果たすFGFR1などの酵素の強力な阻害剤であることが判明しました。 これにより、特定の酵素を標的とする薬物の設計において価値が高まります .

チロシンキナーゼ阻害剤におけるヒンジ結合フラグメント

1H-インダゾール-3-アミン構造は、標的がん療法で使用されるリニファニブなどのチロシンキナーゼ阻害剤において、効果的なヒンジ結合フラグメントとして役立ちます .

作用機序

Target of Action

The primary targets of 1H-Indazol-1-amine are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

1H-Indazol-1-amine interacts with its targets, the tyrosine kinases, by binding effectively with the hinge region of these enzymes . This interaction inhibits the enzymatic activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they are involved in .

Biochemical Pathways

The inhibition of tyrosine kinases by 1H-Indazol-1-amine affects various biochemical pathways. For instance, it has been demonstrated that 1H-Indazol-1-amine can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Pharmacokinetics

The compound’s ability to bind effectively with the hinge region of tyrosine kinases suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1H-Indazol-1-amine’s action include the inhibition of cell growth and the induction of apoptosis . For example, one derivative of 1H-Indazol-1-amine exhibited a potent anti-proliferative activity against the K562 cell line .

Action Environment

The action, efficacy, and stability of 1H-Indazol-1-amine can be influenced by various environmental factors. For instance, the R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 . This indicates that the chemical environment of 1H-Indazol-1-amine can impact its biological activity.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

1H-Indazol-1-amine plays a crucial role in biochemical reactions. It has been demonstrated that the 1H-Indazol-1-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction with enzymes and proteins significantly influences the biochemical reactions within the cell .

Cellular Effects

1H-Indazol-1-amine has a profound impact on various types of cells and cellular processes. It has been found that 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity . This suggests that 1H-Indazol-1-amine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1H-Indazol-1-amine involves its interactions at the molecular level. As mentioned earlier, 1H-Indazol-1-amine acts as an effective hinge-binding fragment, binding effectively with the hinge region of tyrosine kinase . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits good enzymatic inhibition and modest anti-proliferative activity

Metabolic Pathways

It is known to interact with enzymes such as tyrosine kinase

特性

IUPAC Name |

indazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUUZXDACSQYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472031 | |

| Record name | 1H-Indazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33334-08-6 | |

| Record name | 1H-Indazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。